Iohexol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Low extra-renal excretion: Unlike some contrast agents, Iohexol is primarily eliminated by the kidneys, minimizing interference from other elimination pathways [].

- Low protein binding: Iohexol has minimal binding to blood proteins, ensuring a more accurate representation of the freely filtered substance in the bloodstream [].

- Neither reabsorbed nor secreted: Ideally, a GFR marker shouldn't be reabsorbed or secreted by the kidneys. Studies have shown that Iohexol exhibits minimal reabsorption and secretion, making it a reliable marker [].

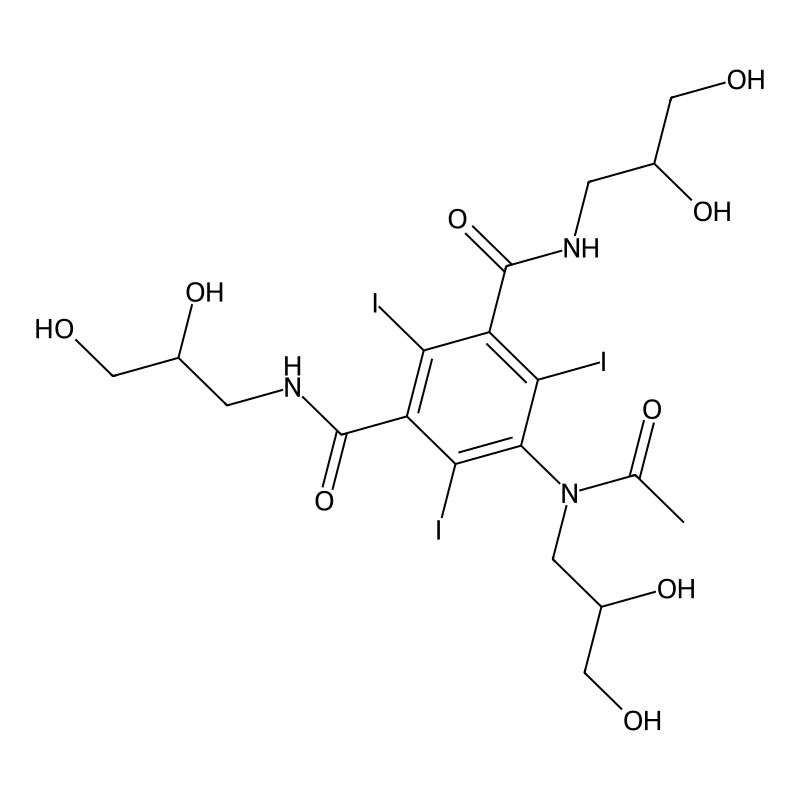

Iohexol is chemically characterized as N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2,3-dihydroxypropyl)acetamido)-2,4,6-triiodoisophthalamide, with the molecular formula C₁₉H₂₆I₃N₃O₉ and a molecular weight of approximately 821.14 g/mol . It is a water-soluble compound that contains three iodine atoms per molecule, which are responsible for its radiopaque properties. Iohexol is marketed under several brand names, including Omnipaque and Hexopaque .

Iohexol does not have a direct pharmacological effect. Its mechanism of action relies on its ability to increase the X-ray attenuation of tissues. When introduced into the body through injection or ingestion, iohexol distributes into the extracellular fluid. Tissues with higher blood flow or that are specifically targeted for examination (e.g., through injection into a joint cavity) will accumulate more iohexol. This increased concentration of iodine in specific tissues allows for better differentiation from surrounding structures on X-ray images [].

Iohexol is generally well-tolerated, but like any medical intervention, it can cause side effects. Common side effects include nausea, vomiting, headache, and injection site reactions [].

In rare cases, more serious reactions like allergic reactions or seizures can occur []. People with allergies to iodine or shellfish may be at an increased risk for allergic reactions to iohexol [].

The primary synthesis method for iohexol involves:

- Preparation of the Reaction Mixture: Combining 5-acetamide with a 2,3-dihydroxypropylating agent.

- N-Alkylation Reaction: Conducting the reaction at ambient temperature in propylene glycol with sodium methoxide as a base.

- Purification Steps: Isolating crude iohexol from the reaction mixture followed by purification through recrystallization and ion exchange resins to reduce impurities to acceptable levels .

Iohexol is primarily used in medical imaging:

- Myelography: Visualization of the spinal canal.

- Arthrography: Imaging of joints.

- Nephroangiography: Imaging of kidney blood vessels.

- Computed Tomography Scans: Enhancing visibility of internal organs and structures .

It is administered via various routes including intrathecal (spinal), intravascular (vein), oral, and rectal applications depending on the imaging requirement.

Iohexol has been studied for its interactions with other substances and its degradation in environmental conditions. For instance, it has been shown to degrade effectively using UV/chlorine processes in water treatment systems . Additionally, its interactions with renal cells indicate potential cytotoxic effects that warrant caution during clinical use .

Several compounds share structural similarities or functional roles with iohexol. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Iopamidol | C₁₉H₂₄I₃N₃O₉ | Non-ionic contrast agent; used in similar imaging procedures; lower viscosity than iohexol. |

| Ioversol | C₂₀H₂₅I₃N₃O₉ | Another non-ionic contrast medium; has different osmolality characteristics compared to iohexol. |

| Diatrizoate | C₂₁H₂₄I₂N₄O₆ | An ionic contrast agent; higher osmolality than iohexol; associated with more adverse effects. |

Uniqueness of Iohexol

Iohexol stands out due to its low osmolality, which reduces the risk of adverse reactions compared to older ionic contrast agents like diatrizoate. Additionally, its non-ionic nature contributes to lower toxicity levels and better patient tolerance during imaging procedures .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-3.05 (LogP)

-3.05

Appearance

Melting Point

174 - 180 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Iohexol is an X-ray contrast medium containing iohexol in various concentrations, from 140 to 350 milligrams of iodine per milliliter.

MeSH Pharmacological Classification

ATC Code

V08 - Contrast media

V08A - X-ray contrast media, iodinated

V08AB - Watersoluble, nephrotropic, low osmolar x-ray contrast media

V08AB02 - Iohexol

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Iohexol is absorbed from cerebrospinal fluid (CSF) into the bloodstream and is eliminated by renal excretion. No significant metabolism, deiodination, or biotransformation occurs.

350-849 mL/kg

109 mL/min [Adult patients receiving 16-18 ml of iohexol (180 mgI/mL) by lumbar intrathecal injection]

Wikipedia

Stearamidopropyl_dimethylamine

Biological Half Life

Use Classification

Dates

Accidental iohexol bronchography

Lokesh Koumar Sivanandam, Rohan Jacob Verghese, Shiva Balan, Kandan BalamurugesanPMID: 34353841 DOI: 10.1136/bcr-2021-244942

Abstract

The value of a dual-energy spectral CT quantitative analysis technique in acute pancreatitis

X Hu, W Wei, L ZhangPMID: 33814123 DOI: 10.1016/j.crad.2021.02.025

Abstract

To explore the value of dual-energy spectral computed tomography (DESCT) in evaluating the clinical severity of acute pancreatitis.Seventy patients with acute pancreatitis (AP) confirmed by clinical examination were included in this study. All patients underwent unenhanced/double-phase enhanced CT in spectral imaging mode. Iodine concentration and normalised iodine concentration (NIC) were measured retrospectively with a spectral imaging viewer (GSI Viewer). All data were analysed by analysis of variance. Receiver operating characteristic (ROC) curves were constructed to determine the optimal threshold for predicting the clinical severity of AP.

Seventy patients were included in the study comprising 30 mild, 22 moderate, and 18 severe cases of AP. The CT attenuation value, iodine concentration, and NIC were decreased with increasing clinical severity. Moreover, there were significant differences between the mild group and the severe group (p<0.05), as well as between the moderate group and the severe group (p<0.05). The area under the ROC curve AUC of each value was larger in arterial phase than in portal venous phase. The most sensitive value between the mild and severe groups in AP was the NIC (arterial phase: 0.19 ± 0.06; portal venous phase: 0.45 ± 0.09).

DESCT can provide multiple parameters to determine the severity of AP.

Predictive Value of Abdominal Fat Distribution on Coronary Artery Disease Severity Stratified by Computed Tomography-Derived SYNTAX Score

Kyuhachi Otagiri, Keisuke Machida, Tadashi Itagaki, Takahiro Takeuchi, Yusuke Tsujinaka, Hisanori Yui, Chie Nakamura, Takahiro Sakai, Tamon Kato, Tatsuya Saigusa, Soichiro Ebisawa, Hirohiko Motoki, Koichiro Kuwahara, Hiroshi KitabayashiPMID: 34006376 DOI: 10.1016/j.amjcard.2021.03.035

Abstract

This study aimed to evaluate the association between abdominal fat distribution (AFD) and coronary artery disease (CAD) complexities using the computed tomography (CT)-derived SYNTAX score (CT-SXscore). Coronary computed tomographic angiography (CCTA) was performed in patients with suspected CAD. Plain abdominal CT was performed to measure visceral adipose tissue (VAT) and subcutaneous adipose tissue (SAT) areas. To assess AFD, VAT/SAT (V/S) ratios were calculated. The CT-SXscore was calculated in patients with significant stenoses assessed by CCTA. Of 942 enrolled patients, 310 (32.9%) had 1 or more significant stenoses. The CT-SXscore showed a positive correlation with the V/S ratio (r = 0.33, p < 0.001). In the multivariate regression analysis, the V/S ratio was the only independent predictor for CAD severity based on the CT-SXscore (β = 0.25; t = 4.14; p < 0.001), even though the absolute SAT and VAT areas showed no relationship to the CT-SXscore. Regarding the 4 CAD-patient groups divided according to their median VAT and SAT areas, the CT-SXscore was significantly higher for the high VAT/low SAT group than for any other group (19.6 ± 11.5 vs 13.3 ± 9.6 in the low VAT/low SAT, 10.1 ± 8.5 in the low VAT/high SAT, and 12.2 ± 8.7 in the high VAT/high SAT groups; p < 0.001 for all). In conclusion, it was found that the V/S ratio is a useful index for predicting CAD severity and that AFD may be a more important risk factor for CAD than the absolute amount of each abdominal fat.3-Aminophenylboronic acid-mediated aggregation of gold nanoparticles for colorimetric sensing of iohexol in environmental and biological samples

Jiajia Yang, Qingye Sun, Chaonan Huang, Shenjun Qin, Shuai Han, Zhongchao Huo, Yun Li, Xiaoli Sun, Jiping ChenPMID: 34098478 DOI: 10.1016/j.saa.2021.120004

Abstract

Iohexol (IHO), as one of iodinated X-ray contrast, is often used as not only a chemical marker for tracking wastewater contamination in aquatic environment, but also an ideal glomerular filtration rate marker for explorating kidney disease. To these aims, it is important to establish reliable, fast, and cheap methods to detect IHO in environmental and biological samples. This work describes for the first time the development of a selective, sensitive and reliable colorimetric sensing assay for the fast determination of IHO in environmental and biological samples based on 3-aminophenylboronic acid (3-APBA) mediated aggregation of gold nanoparticles (AuNPs). In this approach, 3-APBA can assemble on the AuNPs surface through electrostatic interaction between its amino groups with the negatively charged citrate stabilizer of AuNPs to form AuNP@3-APBA. Subsequently, the aggregation and visual color change of the assembled AuNP@3-APBA are induced by the covalent reaction between boronic acid ligands of 3-APBA and cis-diols of IHO. The developed assay presented a very simple operating procedure and a rapid analysis time of around 10 min. The developed assay also exhibited good selectivity and a low limit of detection (LOD) of 0.005 mM for detecting IHO. Moreover, the developed assay showed comparable accuracy and precision to the high-performance liquid chromatography-diode array detector (HPLC-DAD) method when used for the rapid determination of IHO in river water and human urine samples. The recoveries of IHO at three spiking levels were in the range of 91.5-106.3% with relative standard deviation (RSD) values below 6.39%.Volumetric absorptive microsampling as alternative sampling technique for renal function assessment in the paediatric population using iohexol

Laura Dhondt, Siska Croubels, Pieter De Cock, Evelyn Dhont, Siegrid De Baere, Peter De Paepe, Mathias DevreesePMID: 33735803 DOI: 10.1016/j.jchromb.2021.122623

Abstract

The glomerular filtration rate (GFR) is considered the best overall index for the renal function. Currently, one of the most promising exogenous markers for GFR assessment is iohexol. In this study, the suitability of volumetric absorptive microsampling (VAMS) as alternative for the conventional blood sampling and quantification of iohexol in paediatric plasma was assessed. Therefore, a new, fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. Subsequently, the clinical suitability was evaluated in 20 paediatric patients by comparing plasma iohexol concentrations and associated GFR values obtained by the VAMS method with those obtained by conventional blood sampling and quantification of iohexol in plasma. The developed, simple and cost-effective LC-MS/MS-method fulfilled all pre-set validation acceptance criteria. Iohexol could be accurately quantified within a haematocrit range of 20-60% and long-term stability of iohexol in VAMS was demonstrated up to 245 days under different storage temperatures. Both iohexol plasma concentrations (r = 0.98, mean bias: -4.20%) and derived GFR values (r = 0.99; mean bias: 1.31%), obtained by a conventional plasma and the VAMS method, demonstrated good correlation and acceptable bias. The agreement between the two methods was especially good for GFR values higher than 60 mL/min/1.73 m. Nevertheless, for GFR values <60 mL/min/1.73 m

the accuracy compared to the plasma method was lower. However, small adjustments to the sampling protocol could probably solve this problem.

Evaluation of glomerular filtration rate using iohexol plasma clearance in critically ill patients with augmented renal creatinine clearance: A single-centre retrospective study

Magalie Collet, Dany Hijazi, Pauline Sevrain, Romain Barthélémy, Marc-Antoine Labeyrie, Dominique Prié, Nahid Tabibzadeh, Alexandre Mebazaa, Benjamin G ChoustermanPMID: 33742973 DOI: 10.1097/EJA.0000000000001501

Abstract

Augmented renal creatinine clearance (ARC) (≥130 ml min-1 1.73 m-2) is frequent in intensive care unit (ICU) patients and may impact patient outcome.To compare glomerular filtration rate (GFR) measured with iohexol plasma clearance and creatinine clearance in critically ill patients with augmented renal clearance.

Single-centre, retrospective study.

French University Hospital ICU from November 2016 to May 2019.

Adult patients with augmented renal clearance who had a measurement of iohexol plasma clearance.

Agreement between 6 h creatinine clearance (6 h CrCl) and iohexol plasma clearance (GFRio).

Twenty-nine patients were included. The median 6 h creatinine clearance was 195 [interquartile range (IQR) 162 to 251] ml min-1 1.73 m-2 and iohexol clearance was 133 [117 to 153] ml min-1 1.73 m-2. Sixteen patients (55%) had hyperfiltration (clearance >130 ml min-1 1.73 m-2) measured with iohexol clearance. Mean bias between iohexol and creatinine clearance was -80 [limits of agreement (LoA) -216 to 56 ml min-1 1.73 m-2]. For Cockcroft and Gault Modification of Diet in Renal Disease equation (MDRD), Chronic Kidney Disease Epidemiology Collaboration equation (CKD-EPI) formulae, mean biases were, respectively -27 (LoA -99 to 45), -14 (LoA -86 to 59) and 15 (LoA -33 to 64) ml min-1 1.73 m-2.

In the present study, we found that in patients with augmented renal creatinine clearance, half of the patients do not have hyperfiltration using iohexol clearance measurements. We observed an important bias between 6 h CrCl and GFRio with large LoA. In critically patients with ARC, 6 h CrCl does not reliably estimate GFR and 6 h CrCl nearly systematically overestimates renal function. Comparison of creatinine-based GFR estimations and GFRio show acceptable bias but wide LoA.

A comparison of the fusion model of deep learning neural networks with human observation for lung nodule detection and classification

Ayşegül Gürsoy Çoruh, Bülent Yenigün, Çağlar Uzun, Yusuf Kahya, Emre Utkan Büyükceran, Atilla Elhan, Kaan Orhan, Ayten Kayı CangırPMID: 34111976 DOI: 10.1259/bjr.20210222

Abstract

To compare the diagnostic performance of a newly developed artificial intelligence (AI) algorithm derived from the fusion of convolution neural networks (CNN) versus human observers in the estimation of malignancy risk in pulmonary nodules.The study population consists of 158 nodules from 158 patients. All nodules (81 benign and 77 malignant) were determined to be malignant or benign by a radiologist based on pathologic assessment and/or follow-up imaging. Two radiologists and an AI platform analyzed the nodules based on the Lung-RADS classification. The two observers also noted the size, location, and morphologic features of the nodules. An intraclass correlation coefficient was calculated for both observers and the AI; ROC curve analysis was performed to determine diagnostic performances.

Nodule size, presence of spiculation, and presence of fat were significantly different between the malignant and benign nodules (

< 0.001, for all three). Eighteen (11.3%) nodules were not detected and analyzed by the AI. Observer 1, observer 2, and the AI had an AUC of 0.917 ± 0.023, 0.870 ± 0.033, and 0.790 ± 0.037 in the ROC analysis of malignity probability, respectively. The observers were in almost perfect agreement for localization, nodule size, and lung-RADS classification [κ (95% CI)=0.984 (0.961-1.000), 0.978 (0.970-0.984), and 0.924 (0.878-0.970), respectively].

The performance of the fusion AI algorithm in estimating the risk of malignancy was slightly lower than the performance of the observers. Fusion AI algorithms might be applied in an assisting role, especially for inexperienced radiologists.

In this study, we proposed a fusion model using four state-of-art object detectors for lung nodule detection and discrimination. The use of fusion of deep learning neural networks might be used in a supportive role for radiologists when interpreting lung nodule discrimination.

Kinetic Glomerular Filtration Rate Equations in Patients With Shock: Comparison With the Iohexol-Based Gold-Standard Method

Maxime Desgrouas, Hamid Merdji, Anne Bretagnol, Chantal Barin-Le Guellec, Jean-Michel Halimi, Stephan Ehrmann, Charlotte Salmon GandonnièrePMID: 33710029 DOI: 10.1097/CCM.0000000000004946

Abstract

Static glomerular filtration rate formulas are not suitable for critically ill patients because of nonsteady state glomerular filtration rate and variation in the volume of distribution. Kinetic glomerular filtration rate formulas remain to be evaluated against a gold standard. We assessed the most accurate kinetic glomerular filtration rate formula as compared to iohexol clearance among patients with shock.Retrospective multicentric study.

Three French ICUs in tertiary teaching hospitals.

Fifty-seven patients within the first 12 hours of shock.

On day 1, we compared kinetic glomerular filtration rate formulas with iohexol clearance, with or without creatinine concentration correction according to changes in volume of distribution and ideal body weight. We analyzed three static glomerular filtration rate formulas (Cockcroft and Gault, modification of diet in renal disease, and Chronic Kidney Disease-Epidemiology Collaboration), urinary creatinine clearance, and seven kinetic glomerular filtration rate formulas (Jelliffe, Chen, Chiou and Hsu, Moran and Myers, Yashiro, Seelhammer, and Brater). We evaluated 33 variants of these formulas after applying corrective factors. The bias ranged from 12 to 47 mL/min/1.73 m2. Only the Yashiro equation had a lower bias than urinary creatinine clearance before applying corrective factors (15 vs 20 mL/min/1.73 m2). The corrected Moran and Myers formula had the best mean bias, 12 mL/min/1.73 m2, but wide limits of agreement (-50 to 73). The corrected Moran and Myers value was within 30% of iohexol-clearance-measured glomerular filtration rate for 27 patients (47.4%) and was within 10% for nine patients (15.8%); other formulas showed even worse accuracy.

Kinetic glomerular filtration rate equations are not accurate enough for glomerular filtration rate estimation in the first hours of shock, when glomerular filtration rate is greatly decreased. They can both under- or overestimate glomerular filtration rate, with a trend to overestimation. Applying corrective factors to creatinine concentration or volume of distribution did not improve accuracy sufficiently to make these formulas reliable. Clinicians should not use kinetic glomerular filtration rate equations to estimate glomerular filtration rate in patients with shock.